molecular formula C8H14ClNO2 B15333961 1-Allylpyrrolidine-2-carboxylic acid hydrochloride

1-Allylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B15333961
M. Wt: 191.65 g/mol
InChI Key: OXIPWMWSVJMAQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-allyl-proline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-alpha-allyl-proline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

®-alpha-allyl-proline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield saturated derivatives .

Scientific Research Applications

®-alpha-allyl-proline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ®-alpha-allyl-proline hydrochloride involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The proline ring structure also plays a role in its binding to enzymes and receptors, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-methyl-proline hydrochloride: Similar structure but with a methyl group instead of an allyl group.

    ®-alpha-ethyl-proline hydrochloride: Contains an ethyl group instead of an allyl group.

    ®-alpha-propyl-proline hydrochloride: Features a propyl group in place of the allyl group.

Uniqueness

®-alpha-allyl-proline hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H

InChI Key

OXIPWMWSVJMAQA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCCC1C(=O)O.Cl

Origin of Product

United States

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